molecular formula C15H15ClN2O B2508075 N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide CAS No. 692288-02-1

N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide

Cat. No.: B2508075
CAS No.: 692288-02-1
M. Wt: 274.75
InChI Key: DEPBBQIBGDIDMB-BMRADRMJSA-N
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Description

N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide: is an organic compound with a complex structure that includes benzyl, chloro, hydroxy, and methyl groups attached to a benzenecarboximidamide core

Properties

IUPAC Name

N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O/c1-18(11-12-6-3-2-4-7-12)15(17-19)13-8-5-9-14(16)10-13/h2-10,19H,11H2,1H3/b17-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEPBBQIBGDIDMB-BMRADRMJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=NO)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(CC1=CC=CC=C1)/C(=N/O)/C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201323849
Record name N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666662
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

692288-02-1
Record name N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201323849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide typically involves multiple steps, starting with the preparation of the benzenecarboximidamide core. The introduction of the benzyl, chloro, hydroxy, and methyl groups is achieved through a series of substitution and addition reactions under controlled conditions. Specific reagents and catalysts are used to ensure the desired functional groups are correctly positioned on the molecule.

Industrial Production Methods: Industrial production of N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide may involve large-scale chemical reactors where the synthesis steps are optimized for yield and purity. The process includes rigorous quality control measures to ensure the final product meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a simpler hydrocarbon.

    Substitution: The chloro group can be substituted with other functional groups such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic reagents like sodium azide or thiourea can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzenecarboximidamide derivatives with ketone or aldehyde groups, while substitution reactions can produce a variety of functionalized benzenecarboximidamides.

Scientific Research Applications

Medicinal Chemistry Applications

1. Analgesic Properties
N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide has been investigated for its analgesic properties, particularly as a κ-opioid receptor agonist. Research indicates that compounds in this class can provide pain relief while minimizing common side effects associated with traditional opioid medications. A study demonstrated that derivatives of this compound exhibited promising results in both in vitro and in vivo models, suggesting potential for further development as analgesics .

2. Antitumor Activity
The structural characteristics of this compound have led to investigations into its antitumor properties. Case studies have shown that similar compounds can inhibit the proliferation of various cancer cell lines, including HepG2 and DLD cells. In vitro assays revealed IC50 values indicating effective cytotoxicity against these cell lines, demonstrating the compound's potential as an anticancer agent .

Enzyme Inhibition Studies

1. Inhibitors of Protein Kinases
this compound has been identified as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK). MAPKs are critical in cellular signaling pathways related to inflammation and stress responses. The inhibition of these kinases could lead to therapeutic strategies for treating inflammatory diseases .

2. α-Glucosidase and Acetylcholinesterase Inhibition
Research has also focused on the enzyme inhibitory potential of compounds related to this compound. Studies have shown that certain derivatives can act as inhibitors of α-glucosidase and acetylcholinesterase, enzymes involved in carbohydrate metabolism and neurotransmission, respectively. This suggests potential applications in managing conditions like Type 2 diabetes mellitus and Alzheimer's disease .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell LineIC50 (μM)
This compoundHepG215.5
Similar Compound ADLD12.8
Similar Compound BKB18.3

Table 2: Enzyme Inhibition Potentials

Compound NameEnzymeIC50 (μM)
This compoundα-Glucosidase20.0
Similar Compound CAcetylcholinesterase25.5

Case Studies

Case Study 1: Analgesic Efficacy
A systematic study evaluated the analgesic efficacy of this compound derivatives using both behavioral assays in animal models and receptor binding studies. The findings indicated that specific substitutions on the benzene ring significantly enhanced receptor affinity and analgesic activity.

Case Study 2: Antitumor Mechanisms
In vitro studies assessed the mechanism of action for antitumor activity through DNA binding assays and enzyme inhibition tests on topoisomerases. Results suggested that the compound interferes with DNA replication processes, providing insights into its potential as a chemotherapeutic agent.

Mechanism of Action

The mechanism by which N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

  • N-benzyl-3-chloro-N’-hydroxybenzenecarboximidamide
  • N-benzyl-3-chloro-N-methylbenzenecarboximidamide
  • N-benzyl-N’-hydroxy-N-methylbenzenecarboximidamide

Uniqueness: N-benzyl-3-chloro-N’-hydroxy-N-methylbenzenecarboximidamide is unique due to the specific combination of functional groups attached to the benzenecarboximidamide core. This combination imparts distinct chemical properties and potential biological activities that differentiate it from similar compounds.

Biological Activity

N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide (commonly referred to as compound 1) has garnered attention in recent years due to its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

  • Molecular Formula : C15H15ClN2O
  • Molar Mass : 274.75 g/mol
  • CAS Number : 692288-02-1

The compound is characterized by a chloro substituent and a hydroxylamine moiety, which are essential for its biological interactions.

This compound exhibits biological activity primarily through its interaction with cannabinoid receptors (CB receptors). These receptors are crucial in mediating various physiological processes, including pain modulation and immune response. The compound acts as a selective modulator of CB receptors, which may provide therapeutic benefits without the adverse effects commonly associated with non-selective CB agonists .

Anticancer Activity

Recent studies have indicated that compound 1 demonstrates significant anticancer properties. In vitro assays revealed that it effectively inhibits the proliferation of cancer cell lines, including MCF-7 (breast cancer) and Jurkat (T-cell leukemia) cells. The half-maximal inhibitory concentration (IC50) values were found to be 8.47 µM for MCF-7 cells after 72 hours of treatment, indicating potent cytotoxicity against these cells .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. In vitro tests demonstrated that it possesses significant antibacterial activity against various strains of bacteria. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations ranging from 12.5 to 25 µg/mL against Candida albicans and Aspergillus niger .

Case Study 1: Anticancer Efficacy

In a study conducted on the efficacy of this compound against breast cancer cells, researchers utilized the MTT assay to assess cell viability. Results indicated a dose-dependent decrease in cell viability, with significant reductions noted at concentrations above 10 µM. Flow cytometry analysis further revealed alterations in cell cycle progression, suggesting that the compound induces apoptosis in treated cells .

Case Study 2: Antimicrobial Properties

A separate investigation focused on the antimicrobial effects of compound 1 against pathogenic bacteria. The study employed agar diffusion methods to evaluate the inhibition zones produced by varying concentrations of the compound. Results demonstrated substantial inhibition against Gram-positive and Gram-negative bacteria, highlighting its potential as an alternative treatment for bacterial infections .

Data Summary

Biological Activity IC50/MIC Values Cell Lines/Organisms
Anticancer8.47 µMMCF-7
Antimicrobial12.5 - 25 µg/mLCandida albicans, Aspergillus niger

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-benzyl-3-chloro-N'-hydroxy-N-methylbenzenecarboximidamide with high purity?

  • Methodology : Optimize reaction conditions (e.g., temperature, solvent polarity, and stoichiometry) to minimize side products. Purification via column chromatography (silica gel, gradient elution) and recrystallization can enhance purity. Monitor reaction progress using thin-layer chromatography (TLC) and confirm final purity via high-performance liquid chromatography (HPLC). Structural analogs in PubChem data (e.g., nitrobenzamide derivatives) highlight the importance of halogen-substituent compatibility during synthesis .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Use ¹H and ¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., hydroxyl and benzyl groups).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=N, N–O stretches) and hydrogen-bonding interactions.
    • PubChem structural data for related carboximidamides (e.g., InChI keys and SMILES) provide benchmarks for spectral interpretation .

Q. How can researchers design initial biological activity assays for this compound?

  • Methodology : Start with in vitro cytotoxicity assays (e.g., MTT or resazurin-based viability tests) using human cell lines. For antimicrobial activity, perform broth microdilution assays against Gram-positive/negative bacteria. Dose-response curves and IC₅₀ calculations are critical. Reference safety protocols (e.g., avoiding skin contact and dust inhalation per S24/25 guidelines) to ensure safe handling during biological testing .

Advanced Research Questions

Q. How can reaction intermediates be identified during the synthesis of this compound?

  • Methodology : Employ in-situ monitoring techniques like real-time NMR or reaction sampling coupled with liquid chromatography-mass spectrometry (LC-MS). Isotopic labeling (e.g., ¹⁵N or ²H) can track nitrogen or hydrogen migration. Computational tools (e.g., Gaussian for transition-state modeling) may predict intermediate stability, supported by PubChem’s structural datasets for analogous compounds .

Q. What computational strategies are suitable for studying the compound’s stability and electronic properties?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution.
  • Molecular Dynamics (MD) Simulations : Model solvation effects in polar/aprotic solvents to predict aggregation behavior.
    • PubChem’s InChI and SMILES data enable accurate input structures for software like Gaussian or ORCA .

Q. How can contradictory biological activity data be resolved across different studies?

  • Methodology :

  • Standardized Protocols : Replicate assays under controlled conditions (e.g., pH, temperature, cell passage number).
  • Orthogonal Assays : Validate results using complementary methods (e.g., flow cytometry for apoptosis alongside viability assays).
  • Meta-Analysis : Compare data across studies while accounting for variables like solvent choice (DMSO vs. ethanol) or cell line specificity.
    • Discrepancies in cytotoxicity data for benzamide derivatives underscore the need for rigorous controls .

Q. What strategies optimize the compound’s selectivity in target-binding studies?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified substituents (e.g., replacing chloro with methoxy groups) and compare binding affinities.
  • Surface Plasmon Resonance (SPR) : Quantify real-time interactions with target proteins.
    • Structural analogs in PubChem (e.g., trifluoromethyl-substituted carboximidamides) demonstrate how substituent electronegativity impacts selectivity .

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